methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate
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Overview
Description
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is a heterocyclic compound that contains an imidazole ring. Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is a derivative of benzoic acid and is used as a building block in chemical synthesis . The presence of the nitro group and the imidazole ring makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate.
Imidazole Substitution: The nitro compound is then reacted with imidazole in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
Reduction: Methyl 4-(1H-imidazol-1-yl)-3-aminobenzoate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate involves its interaction with biological targets through the imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-(1H-imidazol-1-yl)-3-aminobenzoate: Contains an amino group instead of a nitro group, which can alter its biological activity and chemical reactivity.
Methyl 4-(1H-imidazol-1-yl)-3-hydroxybenzoate: Contains a hydroxyl group, which can participate in hydrogen bonding and affect its solubility and reactivity.
Uniqueness
Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is unique due to the presence of both the nitro group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-imidazol-1-yl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)8-2-3-9(10(6-8)14(16)17)13-5-4-12-7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIAQDKVKDHIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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